molecular formula C12H14Cl2N2O B2442776 (2-Phenoxypyridin-3-yl)methanamine dihydrochloride CAS No. 1158627-80-5

(2-Phenoxypyridin-3-yl)methanamine dihydrochloride

Cat. No.: B2442776
CAS No.: 1158627-80-5
M. Wt: 273.16
InChI Key: JFXRZCTXIVUAQB-UHFFFAOYSA-N
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Description

(2-Phenoxypyridin-3-yl)methanamine dihydrochloride is a chemical compound with significant potential in various scientific fields It is characterized by its unique structure, which includes a phenoxypyridine moiety linked to a methanamine group

Properties

IUPAC Name

(2-phenoxypyridin-3-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O.2ClH/c13-9-10-5-4-8-14-12(10)15-11-6-2-1-3-7-11;;/h1-8H,9,13H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXRZCTXIVUAQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC=N2)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenoxypyridin-3-yl)methanamine dihydrochloride typically involves the reaction of 2-phenoxypyridine with formaldehyde and ammonium chloride under controlled conditions. The reaction proceeds through a series of steps, including the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(2-Phenoxypyridin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can introduce various functional groups into the phenoxypyridine ring .

Scientific Research Applications

(2-Phenoxypyridin-3-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2-Phenoxypyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Phenoxypyridin-3-yl)methanamine dihydrochloride stands out due to its unique phenoxypyridine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

(2-Phenoxypyridin-3-yl)methanamine dihydrochloride is a compound of significant interest due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a phenoxypyridine moiety linked to a methanamine group, which allows for diverse chemical interactions. Its chemical formula is C12H12N2O2HClC_{12}H_{12}N_2O\cdot 2HCl, and it is characterized by the following structural attributes:

  • IUPAC Name : this compound
  • Molecular Weight : 246.15 g/mol
  • InChI : InChI=1S/C12H12N2O.2ClH/c13-9-10-5-4-8-14-12(10)15-11-6-2-1-3-7-11;;/h1-8H,9,13H2;2*1H

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
  • Receptor Modulation : Interaction with neurotransmitter receptors could influence signaling pathways related to neuroinflammatory responses.

Biological Activity and Applications

Research has highlighted several areas where this compound exhibits notable biological activity:

Antitumor Activity

Studies have shown that derivatives of phenoxypyridine compounds can exhibit antitumor properties. For instance, compounds similar in structure have demonstrated selective cytotoxicity against cancer cells while sparing non-cancerous cells, suggesting a potential for therapeutic applications in oncology .

Neuroinflammation

The compound's interaction with P2X7 receptors—ion channels implicated in neuroinflammatory processes—has been explored. The P2X7 receptor is known for its role in microglial activation, which is linked to neurodegenerative diseases . Compounds targeting this receptor could offer new avenues for treating conditions such as Alzheimer's disease and multiple sclerosis.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and related compounds:

StudyFocusFindings
Synthesis and CharacterizationDeveloped synthetic routes highlighting the compound's potential as a biochemical probe.
P2X7 Receptor InteractionDemonstrated that phenoxypyridine derivatives can modulate receptor activity, influencing calcium influx and inflammatory responses.
Antitumor ActivityReported selective cytotoxic effects on cancer cells with minimal toxicity to normal cells, indicating therapeutic promise.

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